molecular formula C10H16O B14743174 1,6-Heptadien-4-one, 2,5,5-trimethyl- CAS No. 512-37-8

1,6-Heptadien-4-one, 2,5,5-trimethyl-

Cat. No.: B14743174
CAS No.: 512-37-8
M. Wt: 152.23 g/mol
InChI Key: UHZJRKGDIXMHFS-UHFFFAOYSA-N
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Description

1,6-Heptadien-4-one, 2,5,5-trimethyl- is an organic compound with the molecular formula C10H16O. It is also known by other names such as Artemisia ketone and Isoartemisia ketone . This compound is characterized by its unique structure, which includes a heptadienone backbone with three methyl groups attached at specific positions.

Preparation Methods

The synthesis of 1,6-Heptadien-4-one, 2,5,5-trimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2,5,5-trimethyl-1,6-heptadiene with appropriate reagents under controlled conditions . Industrial production methods may involve catalytic processes and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1,6-Heptadien-4-one, 2,5,5-trimethyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,6-Heptadien-4-one, 2,5,5-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Heptadien-4-one, 2,5,5-trimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

IUPAC Name

2,5,5-trimethylhepta-1,6-dien-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-10(4,5)9(11)7-8(2)3/h6H,1-2,7H2,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZJRKGDIXMHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(=O)C(C)(C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50487201
Record name 1,6-Heptadien-4-one, 2,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-37-8
Record name 1,6-Heptadien-4-one, 2,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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